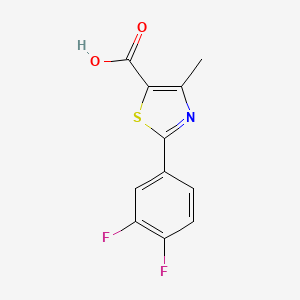

2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Description

Propriétés

IUPAC Name |

2-(3,4-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO2S/c1-5-9(11(15)16)17-10(14-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGGFJCKKIOYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. One common method is the reaction of 3,4-difluorophenylacetic acid with thioamide derivatives under specific conditions to form the thiazole ring.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted thiazoles or phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including 2-(3,4-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, as anticancer agents. Research indicates that compounds with thiazole structures can exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that certain derivatives can induce apoptosis in cancer cells by disrupting cellular mechanisms involved in survival and proliferation .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activity. The compound has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL for some thiazole derivatives, indicating strong antibacterial potential . This property makes it a candidate for developing new antibiotics in an era of increasing antibiotic resistance.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazoles are also noteworthy. Compounds similar to this compound have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This inhibition can lead to a reduction in pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity

Research into the agricultural applications of thiazole derivatives has revealed their potential as pesticides. The structural characteristics of this compound may contribute to its effectiveness against specific pests and pathogens affecting crops. Preliminary studies indicate that thiazole-based compounds can disrupt the biological processes of pests, providing a basis for developing new agrochemicals .

Material Science

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer chemistry. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of materials. This application is particularly relevant in developing advanced materials for electronics and coatings .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Mécanisme D'action

The mechanism by which 2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Thiazole-5-carboxylic acid derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 2-(3,4-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid with structurally related compounds:

Febuxostat (2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid)

- Structure: Features a cyano (-CN) group at position 3 and an isobutoxy (-OCH₂CH(CH₃)₂) group at position 4 of the phenyl ring .

- Activity: A potent xanthine oxidase inhibitor approved for treating hyperuricemia and gout. Demonstrates higher efficacy and tolerability than allopurinol .

- Key Difference: The 3,4-difluorophenyl group in the target compound replaces the cyano and isobutoxy groups in Febuxostat.

2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid (BAC)

- Structure: Contains a 4-chlorobenzylamino (-NHCH₂C₆H₄Cl) group at position 2 .

- Activity : Exhibits antidiabetic effects in streptozotocin-induced diabetic rats by reducing blood glucose, enhancing insulin sensitivity, and modulating oxidative enzymes (e.g., superoxide dismutase) and inflammatory cytokines (e.g., TNF-α) .

- Key Difference: The amino spacer in BAC allows flexibility for binding to diabetic targets, unlike the rigid phenyl-thiazole linkage in the difluorophenyl compound.

2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

- Structure: A monofluorinated phenyl group at position 2 .

- Activity: Limited data available, but fluorination typically enhances bioavailability and target affinity. The difluorophenyl analogue may offer superior binding due to increased electron-withdrawing effects and steric bulk .

2-(Substituted Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives

- Structure: Varied benzylamino substituents (-NHCH₂C₆H₄X) at position 2 .

- Activity: Designed as xanthine oxidase inhibitors and free radical scavengers. Molecular docking studies (PDB ID: 1N5X) suggest the benzylamino group enhances enzyme binding compared to direct phenyl linkage .

4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic Acid

- Structure: A trifluoromethylphenylamino (-NHC₆H₄CF₃) group at position 2 .

- Activity : Higher molecular weight (302.27 g/mol) and trifluoromethyl group may improve lipophilicity but reduce solubility compared to the difluorophenyl compound .

Comparative Data Table

Structural-Activity Relationship Insights

- Electron-Withdrawing Groups: Fluorine and cyano groups enhance stability and enzyme binding via electronic effects .

- Substituent Flexibility: Amino spacers (e.g., in BAC) improve target engagement in diabetes models, while rigid phenyl-thiazole linkages favor xanthine oxidase inhibition .

Activité Biologique

2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antidiabetic effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings and data.

- Molecular Formula : C10H5F2NO2S

- Molecular Weight : 241.22 g/mol

- CAS Number : 1156584-82-5

1. Antidiabetic Effects

Recent studies have indicated that thiazole derivatives can play a significant role in managing diabetes. For instance, a related compound demonstrated improvements in insulin sensitivity and lipid profiles in diabetic models. Specifically, it was found that administration of 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid significantly reduced serum glucose and lipid levels in streptozotocin-induced diabetic rats. The compound exhibited antioxidant properties by increasing glutathione (GSH) levels and decreasing malondialdehyde (MDA) levels, which are markers of oxidative stress .

2. Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. A comparative analysis of various thiazole compounds revealed that those with fluorinated phenyl groups exhibit enhanced activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.95 to 15.62 µg/mL against specific bacterial strains . The presence of fluorine atoms in the structure appears to enhance the binding affinity to bacterial enzymes.

3. Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives has also been documented. In vitro studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Study 1: Insulin Sensitivity Improvement

In a controlled experiment involving diabetic rats, the administration of a thiazole derivative resulted in:

- Reduction in Serum Glucose : Significant decrease observed after four weeks of treatment.

- Lipid Profile Improvement : Notable reduction in triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and very-low-density lipoprotein cholesterol (VLDL-C) levels.

- Histopathological Analysis : Restoration of pancreatic islet morphology was noted, indicating protective effects against diabetes-induced damage .

Case Study 2: Antimicrobial Efficacy

A series of synthesized thiazole derivatives were tested for their antimicrobial activity:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Against |

|---|---|---|---|

| Compound A | 1.95 | 3.91 | Staphylococcus spp. |

| Compound B | 15.62 | 62.5 | Enterococcus faecalis |

| Compound C | 7.81 | 15.62 | Escherichia coli |

These findings suggest that certain structural modifications can enhance the bioactivity of thiazole compounds significantly .

Q & A

What are the recommended synthetic routes for 2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid?

Methodological Answer:

A common approach involves condensation reactions between substituted amines and thiazole precursors. For example, ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate derivatives can be synthesized by reacting substituted benzylamines with ethyl 4-methylthiazole-5-carboxylate in methanol/water under reflux, followed by hydrolysis with potassium carbonate to yield the carboxylic acid . Purification typically employs recrystallization or column chromatography.

Which spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : To confirm substituent positions on the thiazole and difluorophenyl rings.

- FTIR : For identifying functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- Mass Spectrometry : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography (SHELX) : For absolute structural confirmation, leveraging programs like SHELXL for refinement .

How can researchers design experiments to assess xanthine oxidase inhibitory activity?

Methodological Answer:

Use in vitro enzyme assays :

Incubate xanthine oxidase with xanthine substrate and measure uric acid production spectrophotometrically (295 nm).

Compare inhibition rates with controls (e.g., allopurinol).

Calculate IC₅₀ values via dose-response curves.

For advanced studies, combine with molecular docking to predict binding interactions with the enzyme’s active site .

What strategies resolve contradictions between in vitro and in vivo antidiabetic activity data?

Methodological Answer:

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Assess bioavailability and metabolic stability.

- Tissue Distribution Studies : Use LC-MS/MS to quantify compound levels in target organs.

- Mechanistic Validation : Correlate in vitro insulin sensitivity assays (e.g., HepG2 glucose uptake) with in vivo outcomes in streptozotocin-induced diabetic models .

How to perform molecular docking studies for xanthine oxidase interaction prediction?

Methodological Answer:

Retrieve the enzyme’s crystal structure (PDB ID: e.g., 1N5X).

Prepare ligand and protein files (e.g., protonation, energy minimization).

Use docking software (AutoDock Vina, GOLD) with validated protocols.

Analyze binding poses for hydrogen bonds, hydrophobic interactions, and π-stacking with flavin adenine dinucleotide (FAD) cofactors .

Best practices for analyzing oxidative stress modulation in diabetic models?

Methodological Answer:

- Biochemical Assays : Measure malondialdehyde (MDA) for lipid peroxidation and superoxide dismutase (SOD)/catalase (CAT) activities.

- Cytokine Profiling : Use ELISA to quantify TNF-α, IL-6, and other inflammatory markers.

- Histopathology : Evaluate pancreatic β-cell preservation in STZ-induced rat models .

What in vitro models screen antidiabetic potential?

Methodological Answer:

- HepG2 Cells : Assess glucose uptake using fluorescent 2-NBDG.

- 3T3-L1 Adipocytes : Measure insulin-stimulated lipid accumulation.

- α-Glucosidase Inhibition Assays : Compare with acarbose as a positive control .

How to optimize thiazole substituents for enhanced bioactivity via SAR?

Methodological Answer:

- Systematic Substituent Variation : Introduce electron-withdrawing groups (e.g., halogens) or alkyl chains at the 2- and 4-positions.

- Bioassay Correlation : Test derivatives in enzyme inhibition and cellular assays to establish structure-activity trends. Prioritize substituents improving solubility and target affinity .

Analytical challenges in biological matrix quantification and solutions?

Methodological Answer:

- Matrix Interference : Use solid-phase extraction (SPE) or protein precipitation.

- Low Sensitivity : Employ LC-MS/MS with electrospray ionization (ESI) in negative mode.

- Validation : Follow ICH guidelines for linearity, accuracy, and precision using spiked plasma/serum samples .

Addressing polymorphism during crystallization for structural studies?

Methodological Answer:

- Solvent Screening : Test polar (DMSO, acetic acid) vs. non-polar solvents.

- Thermal Analysis : Use DSC to identify polymorphic transitions.

- XRPD : Characterize crystalline forms and compare with simulated patterns from single-crystal data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.